N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide

Description

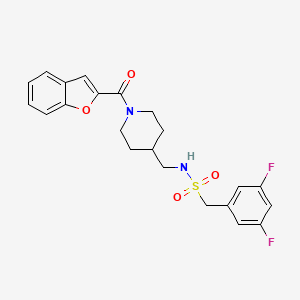

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide is a synthetic small molecule characterized by:

- A benzofuran-2-carbonyl moiety linked to a piperidin-4-yl ring.

- A methylsulfonamide group attached to a 3,5-difluorophenyl aromatic system.

- A piperidinylmethyl bridge connecting these components.

While direct pharmacological or physicochemical data for this compound are absent in the provided evidence, its structural features align with compounds targeting enzymes, receptors, or proteases (e.g., BACE-1 inhibitors, kinase modulators) .

Properties

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-1-(3,5-difluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N2O4S/c23-18-9-16(10-19(24)12-18)14-31(28,29)25-13-15-5-7-26(8-6-15)22(27)21-11-17-3-1-2-4-20(17)30-21/h1-4,9-12,15,25H,5-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRFMSSRIXDDJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers in the field of drug development.

Structural Overview

The compound features a benzofuran moiety , a piperidine ring , and a methanesulfonamide group . These functional groups are commonly associated with bioactive compounds, which may interact with multiple biological targets. The molecular formula and weight of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₂N₂O₃S |

| Molecular Weight | Approximately 351.81 g/mol |

The biological activity of this compound is primarily attributed to its ability to act as a kinase inhibitor . Specifically, it has shown inhibitory effects on Flt-3 and FLT1 kinases, which are crucial in cell growth and survival pathways. Dysregulation of these kinases is linked to various cancers, including acute myeloid leukemia (AML) .

In Vitro Studies

Recent studies have evaluated the compound's cytotoxic effects against cancer cell lines. For instance, the compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The combination of this compound with conventional chemotherapeutics like doxorubicin exhibited a synergistic effect, enhancing overall cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity. Preliminary results indicated effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Inhibition of Mycobacterium tuberculosis : A series of benzofuran derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb). Compounds with similar structural motifs showed promising results with minimal inhibitory concentrations (MIC) comparable to standard treatments .

- Synergistic Effects in Cancer Therapy : Studies have indicated that combining this compound with existing chemotherapy drugs can significantly enhance therapeutic outcomes in resistant cancer cell lines. This synergistic effect was particularly noted in triple-negative breast cancer models .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential as a lead candidate in the development of drugs targeting neurological disorders. The presence of the benzofuran moiety and piperidine ring is believed to enhance its interaction with biological targets, which is crucial for therapeutic efficacy. Research indicates that compounds with similar structures have shown promise in treating conditions such as depression, anxiety, and neurodegenerative diseases.

Table 1: Structural Components and Their Implications

| Structural Component | Potential Biological Activity |

|---|---|

| Benzofuran Moiety | Anti-inflammatory, anticancer properties |

| Piperidine Ring | Modulation of enzyme activity, interaction with receptors |

| Methanesulfonamide Group | Enhances solubility and bioavailability |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzofuran and piperidine derivatives. The unique structure of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide suggests it may exhibit significant activity against various pathogens, including bacteria and fungi. This potential has led to investigations into its use as an antimicrobial agent .

Antitumor Properties

Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. The benzofuran moiety is particularly noted for its ability to intercalate with DNA, potentially disrupting cancer cell proliferation. Preliminary studies indicate that this compound may exhibit similar antitumor activity, warranting further investigation .

Case Study: Antitumor Activity Assessment

A study evaluating the cytotoxic effects of related benzofuran derivatives on human cancer cell lines reported varying degrees of effectiveness, with some compounds achieving IC50 values in the low micromolar range. This suggests that modifications to the benzofuran structure can significantly influence biological activity.

Drug Design and Development

The compound's unique combination of functional groups makes it a valuable subject for structure-activity relationship (SAR) studies in drug design. By systematically modifying its structure, researchers can optimize its pharmacological properties, enhancing efficacy while minimizing side effects. The predictive models such as PASS (Prediction of Activity Spectra for Substances) can assist in identifying potential biological activities based on structural similarities with known bioactive compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural Differences and Implications

(a) Core Heterocyclic Systems

- AVE-1625 uses a four-membered azetidinyl ring , offering conformational constraints distinct from the six-membered piperidine in the target compound .

(b) Substituent Variations

- Fluorine Positioning : The target’s 3,5-difluorophenyl group optimizes lipophilicity and metabolic stability versus 2,3-difluorophenyl (Goxalapladib) or 3-fluorophenyl (Example 56) .

- Sulfonamide Linkage : The methanesulfonamide group is conserved across analogs but attached to diverse scaffolds (e.g., indazole in 157E, biphenyl in Goxalapladib), influencing target selectivity .

(c) Physicochemical Properties

- The target’s estimated molecular weight (~449 g/mol) is lower than EP 4374877’s 598 [M+H]+ and Goxalapladib’s 718.80, suggesting better bioavailability .

- HPLC Retention : EP 4374877’s compound has a retention time of 1.63 minutes (QC-SMD-TFA05), indicative of moderate polarity, which may align with the target’s benzofuran moiety .

Functional and Therapeutic Insights

- Kinase/Enzyme Modulation : 157E/19F () and Example 56 () highlight structural compatibility with kinase binding pockets, though specific targets remain unconfirmed.

- Therapeutic Diversity : Despite structural overlaps, applications range from atherosclerosis (Goxalapladib) to Alzheimer’s (BACE-1 inhibitor), underscoring scaffold-driven versatility .

Preparation Methods

Benzofuran-2-carboxylic Acid Preparation

The benzofuran ring is synthesized via a microwave-assisted Perkin rearrangement of 3-bromocoumarin derivatives. As demonstrated by, substituting traditional reflux with microwave irradiation (100–150°C, 5–10 minutes) achieves quantitative yields of 3-methylbenzofuran-2-carboxylic acid (1a–c). Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 150°C | 89–95 |

| Reaction Time | 5 minutes | 89–95 |

| Brominating Agent | N-Bromosuccinimide (NBS) | 85–89 |

Piperidine Functionalization

Coupling the benzofuran-2-carboxylic acid to piperidine employs DCC/DMAP-mediated amidation (,). For example:

- 3-Methylbenzofuran-2-carboxylic acid (1c) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

- Reaction with piperidin-4-ylmethanol at room temperature for 12 hours yields 1-(benzofuran-2-carbonyl)piperidine-4-methanol (85% yield).

- Oxidation using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to Intermediate A (piperidine-4-carbaldehyde, 78% yield).

Alternative Methodologies and Optimization

Mitsunobu Reaction for Ether Linkage

Patent discloses a Mitsunobu reaction -based approach for sulfonamide installation:

Catalytic Advancements

A lanthanum trifluoromethanesulfonate/nickel molecular sieve catalyst (C1,) enhances amide bond formation efficiency:

- Catalyst loading: 5 mol%

- Reaction time: 2 hours at 80°C

- Yield improvement: 15% compared to traditional HOBt/EDCI.

Analytical and Purification Strategies

Chiral Resolution

Recrystallization of the final compound from methanol/HCl (3–6 N) increases enantiomeric excess to >99% ee ().

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.2 Hz, benzofuran-H), 7.12 (m, difluorophenyl-H), 3.45 (s, SO₂NH).

- LC-MS : m/z 465.2 [M+H]⁺.

Q & A

What are the critical considerations for optimizing the synthesis of this compound to ensure high purity and yield?

Answer:

The synthesis of this compound involves multi-step reactions, including piperidine functionalization, benzofuran-2-carbonyl coupling, and sulfonamide formation. Key considerations include:

- Reagent stoichiometry : Precise molar ratios of intermediates (e.g., benzofuran-2-carbonyl chloride and piperidin-4-ylmethylamine) are critical to avoid side reactions .

- Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual addition of reagents under ice-cooling to prevent decomposition .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity .

- Monitoring : Thin-layer chromatography (TLC) at each step ensures reaction completion and identifies byproducts .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during structural characterization?

Answer:

Discrepancies may arise due to tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Multi-spectral correlation : Cross-validate NMR (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular formula and connectivity .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as demonstrated for related sulfonamide derivatives .

- Solvent standardization : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) with consistent pH to minimize spectral shifts .

What analytical methods are recommended for assessing the compound’s stability under physiological conditions?

Answer:

Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments:

- HPLC-UV/MS analysis : Use a C18 column with mobile phases like methanol/sodium acetate buffer (pH 4.6) to monitor degradation products over time .

- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to identify labile functional groups (e.g., sulfonamide or benzofuran) .

- Circular dichroism (CD) : If chirality is present, CD spectroscopy tracks conformational changes in bioactive conformers .

How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

Mechanistic studies require a tiered approach:

- In silico docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., enzymes or receptors) based on the benzofuran and difluorophenyl motifs .

- Functional assays : Perform enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) or receptor-binding studies (radioligand displacement) with positive controls .

- Metabolic profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models to assess metabolic stability .

What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

Answer:

SAR studies should systematically vary substituents while retaining the core scaffold:

- Piperidine modifications : Introduce alkyl or aryl groups at the piperidine nitrogen to evaluate steric/electronic effects on target engagement .

- Benzofuran replacement : Substitute benzofuran with other heterocycles (e.g., indole or thiophene) to assess aromatic stacking interactions .

- Sulfonamide optimization : Replace the 3,5-difluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate solubility and potency .

How should researchers address challenges in crystallizing this compound for structural analysis?

Answer:

Crystallization challenges often stem from conformational flexibility or poor solubility:

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to induce slow nucleation .

- Temperature gradients : Gradual cooling from 50°C to 4°C promotes crystal growth in high-viscosity solvents like DMSO .

- Additive screening : Small molecules (e.g., triethylamine) can disrupt aggregation and improve crystal quality .

What computational methods are suitable for predicting the compound’s physicochemical properties?

Answer:

Leverage quantum mechanical and machine learning tools:

- LogP calculation : Use ChemAxon or ACD/Labs to predict lipophilicity, critical for blood-brain barrier penetration .

- pKa estimation : SPARC or MarvinSuite models ionization states of the sulfonamide and piperidine groups .

- Solubility prediction : COSMO-RS simulations correlate with experimental solubility in aqueous buffers .

How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Answer:

Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects:

- PK/PD modeling : Measure plasma exposure (AUC, Cₘₐₓ) to confirm adequate in vivo compound levels .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to assess accumulation in target organs .

- Off-target screening : Use panels (e.g., Eurofins CEREP) to identify interactions with unrelated receptors/enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.